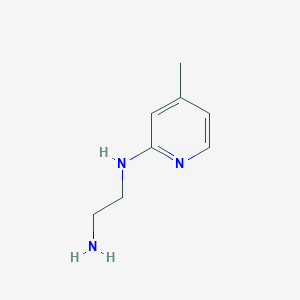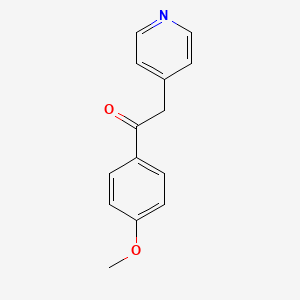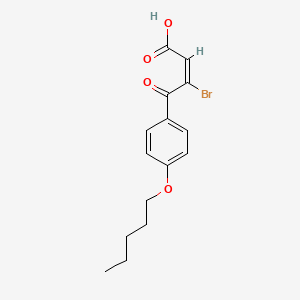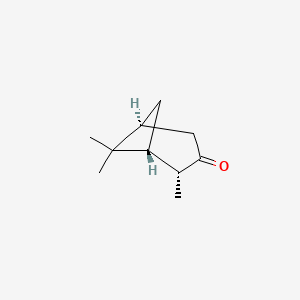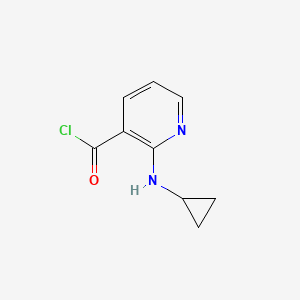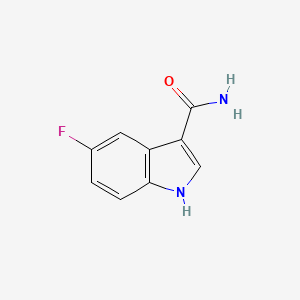
5-fluoro-1H-indole-3-carboxamide
Descripción general
Descripción
5-fluoro-1H-indole-3-carboxamide is a synthetic cannabinoid that has been identified in herbal blends . It is a derivative of ADBICA, featuring a fluorine atom added to the terminal carbon of the pentyl group . The physiological and toxicological properties of this compound have not been determined .
Synthesis Analysis
The synthesis of indole 2 and 3-carboxamides has been studied extensively . Phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt have been used as carboxylic acid activators . In 2014, Boldron et al. synthesized N-[6-(4-butanoyl-5-methyl‑1H‑pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]‑1H‑indole-3-carboxamide (SAR216471) derivative as P2Y12 antagonist .Chemical Reactions Analysis
The predominant metabolic pathway for PB-22 and 5F-PB-22, which are similar to 5-fluoro-1H-indole-3-carboxamide, was ester hydrolysis yielding a wide variety of (5-fluoro)pentylindole-3-carboxylic acid metabolites . Twenty metabolites for PB-22 and 22 metabolites for 5F-PB-22 were identified, with the majority generated by oxidation with or without glucuronidation .Aplicaciones Científicas De Investigación
Antihyperlipidemic Potential
- Study 1: Novel derivatives of 5-fluoro-1H-indole-3-carboxamide have shown antihyperlipidemic effects in hyperlipidemic rats. These compounds significantly reduced elevated plasma triglycerides and cholesterol levels, suggesting their potential in treating hyperlipidemia and related cardiovascular diseases (Shattat et al., 2013).
Antimycobacterial and Anticancer Activities
- Study 2: A series of functionalized indoles, including 5-fluoro-1H-indole-3-carboxamide derivatives, have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis and anticancer activities. Some compounds displayed potent activity against tuberculosis and certain cancer cell lines, indicating their potential in treating these diseases (Cihan-Üstündağ & Çapan, 2012).
Serotonin Reuptake Inhibitors
- Study 5: Derivatives of 5-fluoro-1H-indole-3-carboxamide have been studied for their ability to act as dual serotonin reuptake inhibitors and serotonin receptor agonists. These compounds showed promise in in vitro and in vivo tests for psychiatric disorders like depression (Heinrich et al., 2004).
Antituberculosis Agents
- Study 11: Indole-2-carboxamides, closely related to 5-fluoro-1H-indole-3-carboxamide, have been identified as promising antituberculosis agents. Some derivatives displayed improved activity against tuberculosis bacteria compared to standard drugs, highlighting their potential in tuberculosis treatment (Kondreddi et al., 2013).
Antimicrobial and Antioxidant Activities
- Study 19: Certain derivatives of 5-fluoro-1H-indole-3-carboxamide have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some compounds showed potent antimicrobial activity, suggesting their potential in treating infectious diseases and as antioxidants (Rao et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
5-fluoro-1H-indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13/h1-4,12H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSNICHQWUUDOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466832 | |
| Record name | 5-fluoro-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-1H-indole-3-carboxamide | |
CAS RN |
744209-87-8 | |
| Record name | 5-fluoro-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



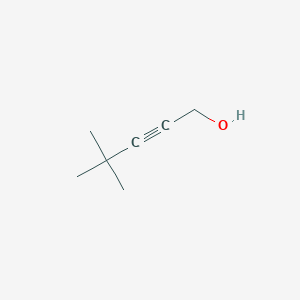
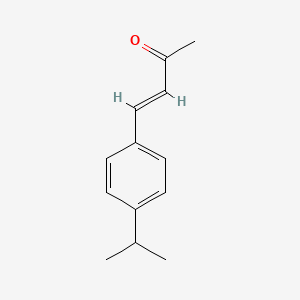
![6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-2-carbaldehyde](/img/structure/B1625205.png)
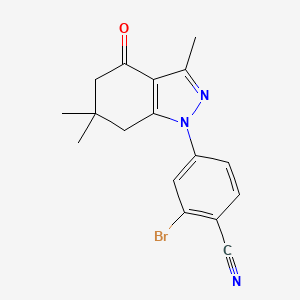
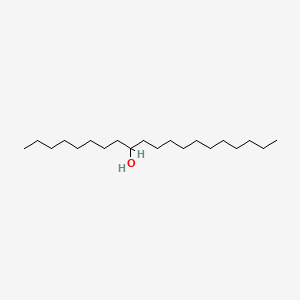
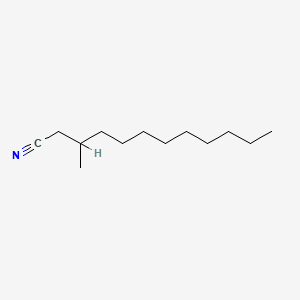
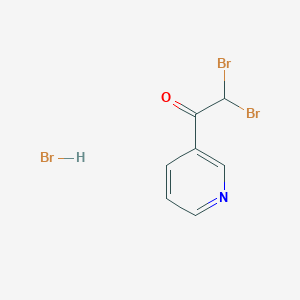
![Ethyl 3-(3,4-difluorobenzoyl)-1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate](/img/structure/B1625214.png)
